molecular formula C9H11IN2O3 B12925841 5-Iodo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 5580-90-5

5-Iodo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12925841
CAS No.: 5580-90-5
M. Wt: 322.10 g/mol
InChI Key: CHFRLFJZAMVREV-UHFFFAOYSA-N
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Description

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 17993-69-0) is a pyrimidine dione derivative with an iodine substituent at position 5 and a tetrahydropyranyl (THP) protecting group at position 1. Its molecular formula is C₈H₉IN₂O₃ (MW: 308.07). The compound is commercially available with purities ranging from 90% to 99% and is stored in cool, dry conditions, suggesting applications in pharmaceutical synthesis or medicinal chemistry research .

Properties

CAS No.

5580-90-5

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

5-iodo-1-(oxan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O3/c10-6-5-12(9(14)11-8(6)13)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,11,13,14)

InChI Key

CHFRLFJZAMVREV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

Biological Activity

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative notable for its potential biological activities. This compound features a unique structure that includes an iodine atom at the 5-position and a tetrahydro-2H-pyran moiety, which may enhance its solubility and biological interactions. The following sections explore its synthesis, biological activity, and potential therapeutic applications.

The molecular formula of this compound is C9H11IN2O3C_9H_{11}IN_2O_3 with a molecular weight of approximately 322.10 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Synthesis

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine derivatives typically involves multi-step organic reactions. Common methods include:

  • Halogenation : Introduction of the iodine atom via electrophilic substitution.
  • Formation of the Pyrimidine Ring : Utilizing precursors that form the pyrimidine structure under specific conditions.
  • Tetrahydropyran Integration : Incorporating the tetrahydro-2H-pyran moiety through cyclization reactions.

These synthetic pathways are crucial for developing compounds with desired biological properties.

Biological Activity

Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Compounds similar to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine have shown potential in inhibiting cancer cell proliferation by targeting specific kinase pathways, such as Class I PI3K enzymes .
  • Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory responses, making them candidates for treating conditions like arthritis .

Case Studies

  • Antitumor Efficacy : A study on similar pyrimidine derivatives demonstrated significant inhibition of tumor cell lines with IC50 values in the nanomolar range. For instance, a related compound showed an IC50 of 0.184 μM against CDK2/cyclin A, indicating potent antitumor activity .
  • Inflammation Modulation : Research on compounds with structural similarities revealed their ability to reduce pro-inflammatory cytokines in animal models, suggesting therapeutic potential in chronic inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine:

Compound NameBiological ActivityIC50 (μM)
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidineAntitumorTBD
CGP 28238Anti-inflammatory0.05
SorafenibCDK2 Inhibition0.184
Novel TCEsInducers of cytoprotective enzymes< 0.01

The mechanisms through which 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine exerts its biological effects likely involve:

  • Enzyme Inhibition : Targeting kinases and other enzymes involved in cell proliferation and inflammation.
  • Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways.
  • Cytotoxicity : Inducing apoptosis in cancer cells through various biochemical pathways.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research has indicated that compounds similar to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine derivatives exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For example, studies have shown that pyrimidine derivatives can effectively target RNA viruses, making them candidates for antiviral drug development .

Antitumor Properties
The compound has been investigated for its potential antitumor effects. Pyrimidine derivatives are known to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine derivatives can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Agrochemical Applications

Herbicidal Activity
Research has identified that certain pyrimidine derivatives possess herbicidal properties. The structural features of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine make it a candidate for developing selective herbicides. Studies show that these compounds can inhibit the growth of specific weed species without affecting crop plants, thereby enhancing agricultural productivity .

Case Study 1: Antiviral Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine. They evaluated their efficacy against various RNA viruses and found significant inhibition of viral replication at low concentrations. The study concluded that these compounds could serve as lead structures for developing new antiviral agents .

Case Study 2: Antitumor Activity

A research article in Cancer Research explored the cytotoxic effects of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine on human cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a novel anticancer agent and recommended further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

5-(3-Iodopropyl)pyrimidine-2,4-dione (CAS: Unspecified)
  • Structure : Features a 3-iodopropyl chain at position 5 instead of direct iodine substitution.
  • Synthesis : Prepared via hydroiodic acid treatment of 5-(3-hydroxypropyl)pyrimidine-2,4-dione (59% yield) .
  • Physical Properties : MW = 280.06 g/mol; MP = 113–114°C.
  • Key Differences :
    • The iodopropyl chain increases hydrophobicity compared to the THP-iodo compound.
    • Lower molecular weight and distinct NMR signals (e.g., δ 3.23 ppm for H-3′ protons) .
1-[5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione (CAS: 3416-05-5)
  • Structure : Methyl group at position 5 and a hydroxymethyl-tetrahydrofuran (THF) substituent at position 1.
  • Key Differences: The hydroxymethyl group enhances water solubility compared to the THP-iodo compound.

Heterocyclic Ring Modifications

Thiazolo[3,2-a]pyrimidine-diones (e.g., Compounds 9a and 10b)
  • Structure : Fused thiazole ring instead of THP substitution.
  • Synthesis : Achieved in high yields (83–85%) via condensation reactions .
  • Physical Properties :
    • MP: 105–122°C (lower than iodopropyl derivative).
    • IR: C=O stretches at ~1708–1712 cm⁻¹, similar to the THP-iodo compound .
  • Key Differences: Thiazole fusion introduces aromaticity, altering electronic properties. Potential for enhanced π-π stacking in biological targets.
Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., Derivatives 5a–j)
  • Structure : Additional pyran ring fused to the pyrimidine core.
  • Key Differences :
    • Increased ring rigidity may reduce metabolic degradation compared to THP-iodo compound.

Halogen and Functional Group Variations

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyridof[2,3-d]pyrimidine-2,4-dione
  • Structure : Chloro and fluoro substituents enhance electron-withdrawing effects.
  • Applications : Patent-pending synthesis method suggests therapeutic relevance .
  • Key Differences :
    • Halogen positioning alters reactivity in cross-coupling reactions.
5-(Methylselanyl)pyrimidine-2,4(1H,3H)-dione (CAS: 957486-66-7)
  • Structure : Selenium replaces iodine at position 5.
  • Key Differences :
    • Selenium’s polarizability may enhance redox activity or toxicity .

Comparative Data Table

Compound Name Molecular Formula MW Substituents MP (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound C₈H₉IN₂O₃ 308 5-Iodo, 1-THP N/A N/A C=O ~1700 cm⁻¹ (predicted)
5-(3-Iodopropyl)pyrimidine-2,4-dione C₇H₉IN₂O₂ 280 5-Iodopropyl 113–114 59 δ 3.23 (t, H-3′), 1730 cm⁻¹ (C=O)
Compound 10b C₂₃H₂₁N₂O₆S 477 Thiazolo, dimethoxybenzylidene 120–122 83 1712 cm⁻¹ (C=O), δ 6.79 (s, CH=C)
1-[5-(Hydroxymethyl)THF]-5-methyl C₁₀H₁₄N₂O₄ 238 5-Methyl, 1-hydroxymethyl-THF N/A N/A N/A

Research Implications

  • Synthetic Utility : The THP group in the target compound may act as a protective group for amine functionalities, enabling selective modifications .
  • Biological Potential: Structural similarities to enzyme inhibitors (e.g., ) suggest untested antidiabetic or antimicrobial activity.
  • Halogen Effects : Iodine’s size and electronegativity could enhance binding in halogen-bond-prone targets compared to smaller halogens (Cl, F) .

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